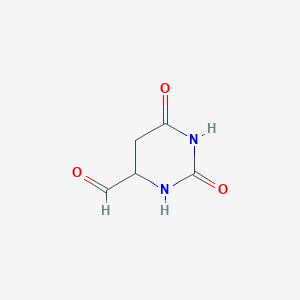
2,6-Dioxo-1,3-diazinane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-uracil monohydrate, also known as uracil-6-carboxaldehyde monohydrate, is an organic compound with the chemical formula C5H4N2O3·H2O. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-uracil monohydrate typically involves the oxidation of 6-methyluracil. One common method includes the use of selenium dioxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of 6-Formyl-uracil, which is then hydrated to obtain the monohydrate form .
Industrial Production Methods: Industrial production of 6-Formyl-uracil monohydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Formyl-uracil monohydrate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the uracil ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: 6-Carboxyuracil
Reduction: 6-Hydroxymethyluracil
Substitution: Various substituted uracil derivatives depending on the reagents used.
Scientific Research Applications
6-Formyl-uracil monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of nucleic acids and proteins.
Medicine: It is used in the development of pharmaceutical compounds and as an intermediate in drug synthesis.
Industry: It finds applications in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Formyl-uracil monohydrate involves its interaction with nucleic acids and proteins. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of proteins and nucleic acids, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
6-Methyluracil: A precursor in the synthesis of 6-Formyl-uracil monohydrate.
6-Carboxyuracil: An oxidation product of 6-Formyl-uracil monohydrate.
6-Hydroxymethyluracil: A reduction product of 6-Formyl-uracil monohydrate.
Uniqueness: 6-Formyl-uracil monohydrate is unique due to its formyl group, which allows it to undergo specific reactions that other uracil derivatives cannot. This makes it a versatile compound in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h2-3H,1H2,(H2,6,7,9,10) |
InChI Key |
HSXLNRYVHYAXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


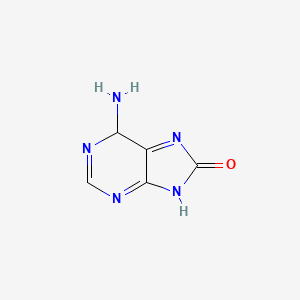
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)
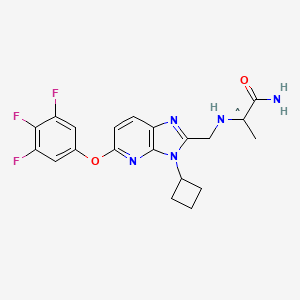
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)
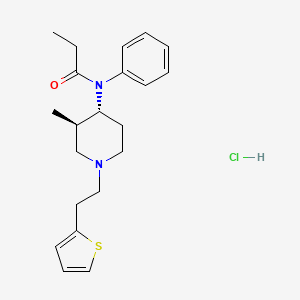
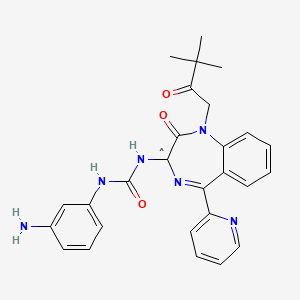


![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
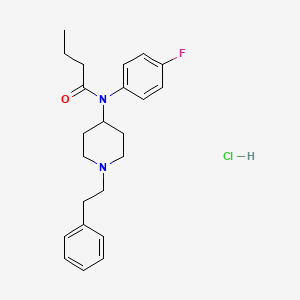

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)


